ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate
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Overview
Description
ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzothiazole moiety is a sulfur-containing heterocycle that has been extensively studied due to its unique properties and potential therapeutic benefits .
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities and medicinal applications . They are known to interact with various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to inhibit the aforementioned enzymes, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
Given the wide range of enzymes that benzothiazole derivatives are known to inhibit, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by benzothiazole derivatives, it can be inferred that the compound could potentially have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclohexylcarbonylamino)benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with cyclohexylcarbonyl chloride, followed by esterification with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminobenzothiazole-6-carboxylate
- Ethyl benzothiazole-2-carboxylate
- 2-Amino-6-ethoxycarbonylbenzothiazole
Uniqueness
ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is unique due to the presence of the cyclohexylcarbonylamino group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other benzothiazole derivatives and potentially more effective in certain applications .
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-22-16(21)12-8-9-13-14(10-12)23-17(18-13)19-15(20)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCLBKIRKQBBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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